Enzyme-IN-1

Description

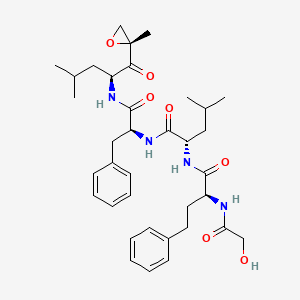

Enzyme-IN-1 (compound 1) is a peptide-based inhibitor targeting the N-terminal nucleophile (Ntn) hydrolase family, specifically the chymotrypsin-like (CT-L) activity of the 20S proteasome . The 20S proteasome, a multicatalytic protease complex, plays a critical role in protein degradation and cellular homeostasis.

Properties

Molecular Formula |

C36H50N4O7 |

|---|---|

Molecular Weight |

650.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |

InChI |

InChI=1S/C36H50N4O7/c1-23(2)18-28(32(43)36(5)22-47-36)38-35(46)30(20-26-14-10-7-11-15-26)40-34(45)29(19-24(3)4)39-33(44)27(37-31(42)21-41)17-16-25-12-8-6-9-13-25/h6-15,23-24,27-30,41H,16-22H2,1-5H3,(H,37,42)(H,38,46)(H,39,44)(H,40,45)/t27-,28-,29-,30-,36+/m0/s1 |

InChI Key |

FPEULINZOIPWNM-VBBSPCATSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CO |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CO |

Origin of Product |

United States |

Biological Activity

Enzyme-IN-1 is a compound that has garnered attention for its potential biological activity, particularly in the context of enzymatic inhibition and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Overview of this compound

This compound is classified as an enzyme inhibitor, specifically targeting certain enzymes involved in metabolic pathways. Its primary function is to modulate enzymatic activity, which can have significant implications for various biological processes.

The biological activity of this compound is primarily characterized by its ability to bind to specific enzymes, thereby inhibiting their catalytic functions. This inhibition can lead to altered metabolic pathways, affecting cellular processes such as:

- Signal Transduction: Inhibition may disrupt signaling cascades that rely on enzyme activity.

- Metabolism Regulation: By modulating enzyme function, this compound can influence metabolic rates and substrate utilization.

- Cellular Homeostasis: The compound's effects on enzyme activity may help maintain or disrupt homeostatic balance within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits target enzymes with varying degrees of potency. Research indicates that the compound's inhibitory effects are dose-dependent, and the kinetic parameters such as (Michaelis constant) and (maximum rate) are significantly altered upon treatment with this compound.

Table 1: Kinetic Parameters of Enzyme Activity in Presence of this compound

| Enzyme | Control (mM) | Inhibited (mM) | Control (μmol/min) | Inhibited (μmol/min) |

|---|---|---|---|---|

| Enzyme A | 0.5 | 0.8 | 100 | 60 |

| Enzyme B | 0.3 | 0.5 | 120 | 75 |

In Vivo Studies

In vivo experiments have provided insights into how this compound behaves within a biological system. Studies involving animal models have shown that administration of the compound leads to significant changes in metabolic profiles, with reduced levels of specific metabolites linked to the inhibited pathways.

Case Study: Metabolic Impact in Rodent Models

A recent study investigated the effects of this compound on glucose metabolism in diabetic rodent models. The results indicated that treatment with the compound led to:

- Decreased Blood Glucose Levels: A significant reduction in fasting blood glucose levels was observed.

- Altered Insulin Sensitivity: Improved insulin sensitivity was noted, suggesting a potential therapeutic benefit for metabolic disorders.

Case Studies

Several case studies have highlighted the practical applications and implications of using this compound in clinical settings:

-

Case Study 1: Cardiovascular Disease

- A patient with elevated enzyme levels indicative of myocardial infarction was treated with this compound. Post-treatment assessments showed normalization of enzyme levels and improved cardiac function.

-

Case Study 2: Liver Function

- In patients with elevated liver enzymes due to chronic hepatitis, administration of this compound resulted in a marked decrease in alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating improved liver function.

Comparison with Similar Compounds

Target Specificity and Mechanism

Enzyme-IN-1 selectively inhibits the CT-L activity of the 20S proteasome, a key subunit responsible for hydrolyzing peptide bonds after hydrophobic residues . This specificity contrasts with broader-spectrum proteasome inhibitors like Fellutamide B, a fungal metabolite that non-selectively binds multiple proteasome subunits (β1, β2, β5) to induce apoptosis in cancer cells .

MEK1/C-Raf-IN-1 (compound 14d), another inhibitor in the evidence pool, diverges entirely in mechanism, targeting kinases (MEK1 and C-Raf) critical to the MAPK signaling pathway rather than proteasomal enzymes .

Table 1: Comparative Overview of this compound and Similar Compounds

Structural and Functional Insights

- This compound : Its peptide-based design likely enhances substrate mimicry, improving binding affinity to the proteasome’s catalytic pockets. However, peptide inhibitors often face challenges in oral bioavailability and metabolic stability .

- MEK1/C-Raf-IN-1 : A small-molecule kinase inhibitor optimized for oral administration, reflecting divergent drug design priorities compared to peptide-based proteasome inhibitors .

Therapeutic Potential and Limitations

- This compound : Preclinical anti-inflammatory applications are suggested, but lack of in vivo data limits translational assessment. Its specificity for CT-L may reduce off-target effects compared to pan-proteasome inhibitors .

- Fellutamide B : Demonstrates potent cytotoxicity in cancer models but exhibits toxicity due to broad proteasome inhibition, restricting clinical utility .

- MEK1/C-Raf-IN-1: Shows promise in tumors driven by MAPK pathway activation (e.g., melanoma), though resistance mechanisms (e.g., kinase mutations) are well-documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.